molecular formula C9H9NO3 B14857822 1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone

1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone

Cat. No.: B14857822
M. Wt: 179.17 g/mol
InChI Key: YLIAYPGOLYRYEE-UHFFFAOYSA-N
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Description

1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl and hydroxyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with appropriate reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1-(6-Acetyl-3-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The acetyl and hydroxyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-(6-acetyl-5-hydroxypyridin-2-yl)ethanone

InChI

InChI=1S/C9H9NO3/c1-5(11)7-3-4-8(13)9(10-7)6(2)12/h3-4,13H,1-2H3

InChI Key

YLIAYPGOLYRYEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C(C=C1)O)C(=O)C

Origin of Product

United States

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